molecular formula C18H24ClNO B3086418 {[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride CAS No. 1158792-89-2

{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride

Cat. No.: B3086418
CAS No.: 1158792-89-2
M. Wt: 305.8 g/mol
InChI Key: KDGKBWXNXVGQAY-UHFFFAOYSA-N
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Description

{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride is an organic compound with a complex structure that includes a benzyloxy group attached to a phenyl ring, which is further connected to a methyl and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride typically involves multiple steps. One common method starts with the preparation of 4-(benzyloxy)benzaldehyde, which is then subjected to reductive amination with 2-methylpropylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group would yield a benzoic acid derivative, while reduction of a nitro group would yield an amine.

Scientific Research Applications

{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • {[4-(Methoxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride
  • {[4-(Ethoxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride

Uniqueness

{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride is unique due to the presence of the benzyloxy group, which can enhance its binding affinity and specificity for certain molecular targets compared to similar compounds with methoxy or ethoxy groups. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and drug development.

Properties

IUPAC Name

2-methyl-N-[(4-phenylmethoxyphenyl)methyl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO.ClH/c1-15(2)12-19-13-16-8-10-18(11-9-16)20-14-17-6-4-3-5-7-17;/h3-11,15,19H,12-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGKBWXNXVGQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=C(C=C1)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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